4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Drug-likeness Lead optimization

4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 893725-35-4) is a heterocyclic small molecule comprising a 1,2,4-triazole-3-thiol core substituted at N-4 with a 4-ethoxyphenyl group and at C-5 with a pyrazin-2-yl moiety. The compound exists in thiol–thione tautomeric equilibrium, with the thione tautomer (3H-1,2,4-triazole-3-thione) predominating under physiological conditions.

Molecular Formula C14H13N5OS
Molecular Weight 299.35 g/mol
CAS No. 893725-35-4
Cat. No. B6259410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS893725-35-4
Molecular FormulaC14H13N5OS
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
InChIInChI=1S/C14H13N5OS/c1-2-20-11-5-3-10(4-6-11)19-13(17-18-14(19)21)12-9-15-7-8-16-12/h3-9H,2H2,1H3,(H,18,21)
InChIKeyHQYCHBCHCIQOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 893725-35-4): Core Scaffold and Procurement-Relevant Characteristics


4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 893725-35-4) is a heterocyclic small molecule comprising a 1,2,4-triazole-3-thiol core substituted at N-4 with a 4-ethoxyphenyl group and at C-5 with a pyrazin-2-yl moiety [1]. The compound exists in thiol–thione tautomeric equilibrium, with the thione tautomer (3H-1,2,4-triazole-3-thione) predominating under physiological conditions [1]. It is catalogued as a research-grade screening compound (Enamine EN300-110611) with a specified purity of 95% [2]. Its computed physicochemical profile—XLogP3 of 1.7, 5 hydrogen bond acceptor sites, 1 hydrogen bond donor, and a topological polar surface area (TPSA) of 94.7 Ų—places it within drug-like chemical space suitable for probe discovery and lead optimization campaigns [3].

Why Generic Substitution Fails: Structural and Pharmacophoric Differentiation of 4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol


Within the 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol chemotype, the identity of the N-4 aryl substituent dictates lipophilicity, electronic character, and hydrogen-bonding capacity—each of which can profoundly alter target engagement, selectivity, and ADME properties [1]. The 4-ethoxyphenyl group in CAS 893725-35-4 introduces an electron-donating para-ethoxy substituent that modulates the electron density of the triazole ring differently than the 4-methylphenyl (CAS 113399-90-9), 4-chlorophenyl (CAS 113399-91-0), or 4-amino (CAS 124991-69-1) analogs [2]. In the closely related antileishmanial series of Patil et al. (2017), even subtle alterations to the N-4 substituent shifted IC50 values by several-fold against L. donovani promastigotes, demonstrating that potency is not conserved across N-4 variants [3]. Without direct head-to-head data for the 4-ethoxyphenyl derivative, class-level SAR evidence indicates that substituting this compound with a differently substituted N-4 phenyl analog would constitute a non-trivial chemical change with unpredictable biological consequences.

Quantitative Differentiation Evidence: 4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Lipophilicity and Drug-Likeness: 4-Ethoxyphenyl vs. 4-Chlorophenyl and 4-Methylphenyl Analogs

The computed XLogP3 of the 4-ethoxyphenyl derivative (1.7) is intermediate between its 4-chlorophenyl (XLogP3 ~2.0) and 4-methylphenyl (XLogP3 ~1.5) analogs, reflecting a balanced lipophilicity profile [1]. With a TPSA of 94.7 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, the compound adheres to Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. The ethoxy oxygen provides an additional H-bond acceptor site not present in the 4-methyl analog, which may facilitate unique polar interactions with target proteins while maintaining acceptable membrane permeability.

Physicochemical profiling Drug-likeness Lead optimization

Antileishmanial Activity: Class-Level Potency of 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols Against L. donovani

In the study by Patil et al. (2017), the most active compounds in the 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol series—compounds 5f and 6f—achieved IC50 values of 79.0 µM against L. donovani promastigotes, representing a 6.2-fold improvement over the clinical standard sodium stibogluconate (IC50 = 490.0 µM) [1]. While the specific 4-(4-ethoxyphenyl) derivative was not directly tested in this panel, molecular docking indicated that the triazole–pyrazine core engages the L. donovani pteridine reductase 1 (PTR1) enzyme through key hydrogen-bonding and π-stacking interactions [1]. The 4-ethoxyphenyl substituent, with its additional H-bond acceptor, is structurally positioned to modulate this binding interaction differently than the alkyl- or halogen-substituted analogs tested in the series.

Antileishmanial Neglected tropical diseases Pteridine reductase 1 inhibition

Antioxidant Capacity: DPPH Radical Scavenging of the Triazole-3-thiol Class

Compounds 5b and 6b from the Patil et al. (2017) series demonstrated significant antioxidant activity with IC50 values of 13.96 µM in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay [1]. The thiol/thione functionality at position 3 of the triazole ring is the primary pharmacophore responsible for radical scavenging, and this functionality is fully conserved in the 4-(4-ethoxyphenyl) derivative [1]. The electron-donating ethoxy substituent may further enhance radical scavenging capacity by stabilizing the thiyl radical intermediate through resonance effects, though this hypothesis has not been experimentally confirmed for the specific compound.

Antioxidant DPPH assay Free radical scavenging

Antibacterial FabH Inhibition: Class-Level Potency of 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Schiff Bases

Zhang et al. (2014) demonstrated that Schiff base derivatives of the 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol scaffold exhibit potent antibacterial activity through inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a validated antibacterial target [1]. Compound H17 showed MIC values of 0.39–1.56 µg/mL against E. coli, P. aeruginosa, S. aureus, B. subtilis, and B. amyloliquefaciens, with E. coli FabH IC50 of 5.2 µM—surpassing the positive control kanamycin B (FabH IC50 = 6.3 µM) [1]. The 4-(4-ethoxyphenyl) derivative retains the identical triazole–pyrazine core required for FabH active-site engagement identified by docking, with the N-4 substituent positioned toward a solvent-exposed channel where the ethoxyphenyl group could potentially be further derivatized to optimize potency [1].

Antibacterial FabH inhibition β-Ketoacyl-ACP synthase III

Safety and Handling Profile: GHS Classification for Procurement Risk Assessment

According to the ECHA C&L Inventory as aggregated by PubChem, 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol carries the following GHS hazard classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is based on 1 notification from 1 company to the ECHA C&L Inventory and carries the Signal Word 'Warning' [1]. No specific toxicological quantitative data (LD50, LC50) are reported in the publicly available ECHA submission for this compound.

GHS classification Safety data Procurement risk

Best-Fit Research and Procurement Application Scenarios for 4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 893725-35-4)


Antileishmanial Lead Optimization Programs Targeting PTR1

Medicinal chemistry teams pursuing L. donovani pteridine reductase 1 (PTR1) inhibitors can deploy CAS 893725-35-4 as a structurally differentiated N-4 aryl variant within the 5-(pyrazin-2-yl)-1,2,4-triazole-3-thiol scaffold. The parent class has demonstrated IC50 values as low as 79.0 µM against L. donovani promastigotes—a 6.2-fold improvement over sodium stibogluconate (IC50 = 490.0 µM) [1]. The 4-ethoxyphenyl substituent offers a distinct electronic and steric profile compared to published analogs, enabling exploration of substituent effects on PTR1 binding affinity and selectivity without altering the conserved triazole–pyrazine pharmacophore core [1].

FabH-Targeted Antibacterial Discovery and SAR Expansion

Researchers developing novel FabH inhibitors for multidrug-resistant Gram-negative and Gram-positive infections can use CAS 893725-35-4 as a core scaffold for Schiff base derivatization. The parent chemotype has yielded compounds with MIC values of 0.39–1.56 µg/mL across five clinically relevant bacterial species and FabH IC50 of 5.2 µM, outperforming kanamycin B (IC50 = 6.3 µM) at the target level [2]. The 4-ethoxyphenyl group provides a handle for modulating physicochemical properties (XLogP3 = 1.7) without disrupting the conserved triazole-thiol–pyrazine core required for FabH active-site engagement [2].

Chemical Biology Probe Development Leveraging Thiol-Mediated Reactivity

The thiol/thione functionality at position 3 of CAS 893725-35-4 enables both reversible redox activity (class-level DPPH radical scavenging IC50 ~14 µM) [3] and potential covalent probe design through disulfide bond formation or metal chelation. Chemical biology groups investigating oxidative stress pathways, thioredoxin reductase inhibition, or metal-dependent enzymes can employ this compound as a starting scaffold with built-in thiol reactivity, while the 4-ethoxyphenyl and pyrazinyl substituents offer orthogonal vectors for affinity optimization and target engagement profiling [3].

Computational Chemistry and Virtual Screening Library Enrichment

With well-defined computed molecular descriptors—XLogP3 = 1.7, TPSA = 94.7 Ų, 5 H-bond acceptors, 1 H-bond donor, molecular weight = 299.35 g/mol—CAS 893725-35-4 is an ideal candidate for enriching virtual screening libraries with drug-like, fragment-compliant molecules [4]. Its adherence to Lipinski and Veber rules, combined with the documented biological activity of the parent chemotype in antileishmanial [1] and antibacterial [2] assays, positions it as a high-priority scaffold for docking-based virtual screening campaigns targeting neglected disease and antibacterial enzyme pockets [4].

Quote Request

Request a Quote for 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.